molecular formula C₁₄H₁₆D₃NO₃ B1157202 N,O-Diacetyl Pseudoephedrine-d3

N,O-Diacetyl Pseudoephedrine-d3

Cat. No.: B1157202
M. Wt: 252.32
Attention: For research use only. Not for human or veterinary use.
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Description

N,O-Diacetyl Pseudoephedrine-d3 is a deuterium-labeled derivative of pseudoephedrine, a well-known adrenergic agonist. This compound features acetyl groups attached to both the nitrogen (N) and oxygen (O) atoms of pseudoephedrine, along with three deuterium atoms replacing hydrogen at specific positions (typically the methyl groups) . Its molecular formula is C₁₄H₁₆D₃NO₃, with a molecular weight of approximately 252.34 g/mol (calculated from non-deuterated analogs) .

Primarily used in pharmaceutical research, this compound serves as a stable isotope-labeled internal standard in mass spectrometry (MS) and liquid chromatography (LC) studies, enabling precise quantification of pseudoephedrine and its metabolites in biological matrices . Its deuterated structure minimizes interference from endogenous compounds, enhancing analytical accuracy . The compound is stored at -20°C to ensure stability and is typically provided at >95% purity .

Properties

Molecular Formula

C₁₄H₁₆D₃NO₃

Molecular Weight

252.32

Synonyms

(S,S)-N-[2-(Acetyloxy)-1-methyl-2-phenylethyl]-N-methylacetamide-d3;  N,O-Diacetyl-(+)-pseudoephedrine-d3; 

Origin of Product

United States

Comparison with Similar Compounds

N,O-Diacetyl Pseudoephedrine (Non-Deuterated)

  • Molecular Formula: C₁₄H₁₉NO₃
  • Molecular Weight : 249.31 g/mol
  • CAS Number : 144032-36-0
  • Key Features :
    • Lacks deuterium atoms, making it unsuitable for isotope dilution assays.
    • Acts as a prodrug or synthetic intermediate in nasal decongestant research due to enhanced lipophilicity from diacetylation .
    • Storage conditions vary: -20°C (solid form) or room temperature (solutions) depending on supplier specifications .

N-Acetyl Pseudoephedrine-d3

  • Molecular Formula: C₁₂H₁₄D₃NO₂
  • Molecular Weight : ~210.28 g/mol
  • CAS Number: Not available
  • Key Features :
    • Features a single acetyl group on the nitrogen atom, with three deuterium substitutions.
    • Used in metabolic studies to track acetylation pathways in vivo .
    • Lower molecular weight compared to N,O-Diacetyl Pseudoephedrine-d3, reflecting reduced structural complexity.

Pseudoephedrine-d3 Hydrochloride

  • Molecular Formula: C₁₀H₁₃D₃ClNO
  • Molecular Weight : 204.71 g/mol
  • CAS Number : 284665-25-4
  • Key Features: Deuterated at the N-methyl group, retaining pseudoephedrine’s core structure without acetylation . Primarily employed in therapeutic drug monitoring and pharmacokinetic studies . Higher solubility in polar solvents (e.g., methanol) compared to acetylated derivatives .

O-Acetyl Pseudoephedrine Hydrochloride

  • Molecular Formula: C₁₂H₁₇ClNO₃ (estimated)
  • CAS Number : 1630-34-8
  • Used to study site-specific acetylation effects on receptor binding and bioavailability .

Data Table: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Purity Storage Primary Application
This compound C₁₄H₁₆D₃NO₃ 252.34 N/A >95% -20°C Isotope-labeled internal standard
N,O-Diacetyl Pseudoephedrine C₁₄H₁₉NO₃ 249.31 144032-36-0 >95% -20°C/RT Prodrug development
N-Acetyl Pseudoephedrine-d3 C₁₂H₁₄D₃NO₂ ~210.28 N/A N/A -20°C Metabolic pathway analysis
Pseudoephedrine-d3 Hydrochloride C₁₀H₁₃D₃ClNO 204.71 284665-25-4 N/A Room temperature Pharmacokinetic assays
O-Acetyl Pseudoephedrine HCl C₁₂H₁₇ClNO₃ (est.) ~265.72 1630-34-8 N/A N/A Receptor binding studies

Research Findings and Implications

  • Deuterium Labeling: The inclusion of deuterium in this compound significantly improves analytical precision in MS by reducing background noise, a critical advantage over non-deuterated analogs .
  • However, this modification may also alter receptor affinity, as seen in studies of O-acetylated pseudoephedrine .
  • O-terminal) can lead to divergent biological activities . This underscores the importance of structural characterization in acetylated compounds.

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